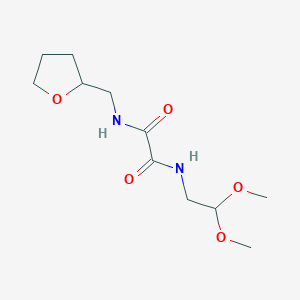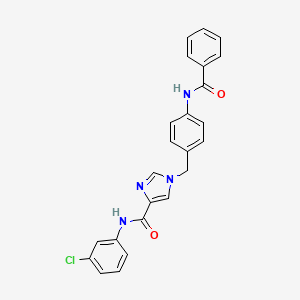
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of Suzuki cross-coupling reactions . This method involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Suzuki cross-coupling reactions . These reactions are used to create carbon-carbon bonds between two aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, “Acetamide, N-(4-bromophenyl)-” has a molecular weight of 214.059 .Wirkmechanismus
Target of Action
Compounds with a 1,3,4-thiadiazole core have been reported to exhibit anticancer activity . They are believed to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication , which could potentially affect various biochemical pathways involved in cell replication and growth.
Result of Action
Given its potential to disrupt dna replication processes , it could potentially lead to the inhibition of cell replication and growth, particularly in bacterial and cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide in lab experiments is its potential as a fluorescent probe for imaging biological systems. This compound has also been shown to have inhibitory effects on the activity of certain enzymes, which could be useful in the development of new drugs. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide. One area of research could focus on the development of new drugs based on the inhibitory effects of this compound on certain enzymes. Another area of research could focus on the use of this compound as a fluorescent probe for imaging biological systems. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide involves the reaction of 4-bromoaniline with thiocarbohydrazide in the presence of acetic acid. The resulting product is then reacted with 2,6-difluorobenzoyl chloride to yield this compound. The synthesis of this compound has been reported in several scientific journals, including the Journal of Heterocyclic Chemistry and Bioorganic & Medicinal Chemistry Letters.
Wissenschaftliche Forschungsanwendungen
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide has been investigated for its potential use in scientific research. It has been shown to have inhibitory effects on the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and cancer. In addition, this compound has been investigated for its potential use as a fluorescent probe for imaging biological systems.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF2N3OS/c16-9-6-4-8(5-7-9)14-20-21-15(23-14)19-13(22)12-10(17)2-1-3-11(12)18/h1-7H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWAIPAEAHUMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2883981.png)

![N-cyclopentyl-3-[3-oxo-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]propanamide](/img/structure/B2883985.png)
![4-(ethylsulfonyl)-N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2883989.png)
![Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2883990.png)



![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2883995.png)
![2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883998.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2883999.png)